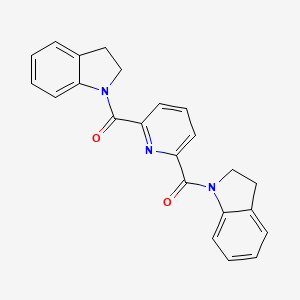![molecular formula C18H15BrN2O3S B3436732 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3436732.png)
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Descripción general
Descripción
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, also known as BPTB, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of thiazole compounds and has been found to have various biological activities. The purpose of
Mecanismo De Acción
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has been found to inhibit the activity of the enzyme protein kinase CK2. This enzyme is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide leads to the suppression of cancer cell growth and the induction of apoptosis. N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 activity by N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide leads to the suppression of inflammation.
Biochemical and Physiological Effects:
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and suppress inflammation. N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has also been found to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. It has been extensively studied for its biological activities, and its mechanism of action is well-understood. However, one of the limitations of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is its solubility. N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is poorly soluble in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide. One area of research is the development of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide analogs with improved solubility and potency. Another area of research is the investigation of the potential use of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide in vivo is an area of research that requires further investigation.
Conclusion:
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a well-established chemical compound that has been extensively studied for its biological activities. It has shown promising results in various areas of research, including anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is well-understood, and its advantages and limitations for lab experiments are well-documented. There are several future directions for the study of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, including the development of analogs with improved solubility and potency, investigation of its potential use in combination with other drugs, and the study of its pharmacokinetics and pharmacodynamics in vivo.
Aplicaciones Científicas De Investigación
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has been extensively studied for its biological activities and has shown promising results in various areas of research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Propiedades
IUPAC Name |
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-13-6-7-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTFDAWMEFLMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436652.png)


![5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B3436687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-[(4-methylphenoxy)methyl]-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B3436695.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B3436703.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3436705.png)
![2,4-dichloro-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3436709.png)
![4-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3436712.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B3436715.png)
![N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3436723.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B3436728.png)
